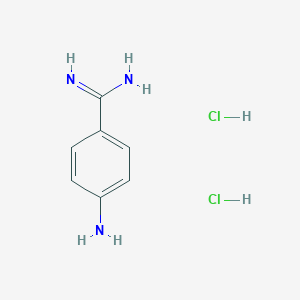

4-Aminobenzamidine dihydrochloride

Vue d'ensemble

Description

4-Aminobenzamidine dihydrochloride is a synthetic diamidine derivative . It acts as a urokinase inhibitor as well as a trypsin inhibitor . It is used as a ligand in affinity chromatography for purification and immobilization of enzymes .

Synthesis Analysis

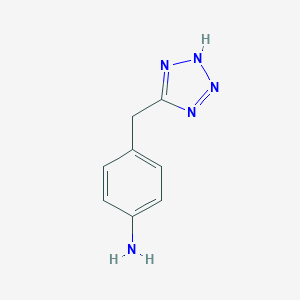

4-Aminobenzamididine dihydrochloride is obtained by cyanation, addition, amination, and reduction of 4-nitrobenzoic acid .Molecular Structure Analysis

The molecular formula of 4-Aminobenzamidine dihydrochloride is C7H11Cl2N3 . Its molecular weight is 208.09 .Chemical Reactions Analysis

4-Aminobenzamidine dihydrochloride is a strong trypsin inhibitor . It also acts as a relatively weak urokinase type plasminogen activator (uPA) inhibitor .Applications De Recherche Scientifique

Fluorescence Studies

4-Aminobenzamidine dihydrochloride is a BioReagent suitable for fluorescence . It has an excitation maximum at wavelengths greater than 300 nm in water . This property makes it useful in various fluorescence studies and assays.

Inhibitor of Serine Proteases

This compound is a competitive inhibitor of serine proteases . Serine proteases are a type of protease, a protein that cleaves peptide bonds in other proteins. They play a crucial role in many biological processes, including digestion, immune response, blood clotting, and cell division. By inhibiting these enzymes, 4-Aminobenzamidine dihydrochloride can be used to study these processes and potentially develop treatments for related diseases.

Fluorescent Probe for Active Sites of Serine Proteases

4-Aminobenzamidine dihydrochloride can also be used as a fluorescent probe for the active sites of serine proteases . This allows researchers to study the structure and function of these enzymes in more detail, which can contribute to our understanding of their roles in various biological processes.

Synthesis of Fibrinogen Receptor Antagonists

This compound can be used to synthesize orally active fibrinogen receptor antagonists based on benzamidines . Fibrinogen receptor antagonists are drugs that prevent platelets from clumping together, reducing the risk of blood clots. They are used to treat conditions such as heart disease and stroke.

Synthesis of Serine Protease Inhibitors

4-Aminobenzamidine dihydrochloride can be used to synthesize benzamidine derivatives that are selective and potent serine protease inhibitors . These inhibitors can be used to study the function of serine proteases and develop drugs to treat diseases related to these enzymes.

Synthesis of Topoisomerase Inhibitors

This compound can be used to synthesize novel pyrrolo [3,2-c] quinolines that are structural analogs of topoisomerase inhibitors such as coralyne and fagaronine . Topoisomerases are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle. Inhibitors of topoisomerases have been found to have anti-cancer properties.

Ligand in Affinity Chromatography

4-Aminobenzamidine dihydrochloride is used as a ligand in affinity chromatography for the purification and immobilization of enzymes . Affinity chromatography is a method of separating biochemical mixtures and it is based on a highly specific interaction such as that between antigen and antibody, enzyme and substrate, or receptor and ligand.

Mécanisme D'action

Target of Action

4-Aminobenzamidine dihydrochloride is a synthetic diamidine derivative that primarily targets serine proteases . It also acts as an inhibitor of urokinase-type plasminogen activator (uPA) . These targets play crucial roles in various biological processes, including digestion, immune response, and blood clotting.

Mode of Action

The compound interacts with its targets by binding to the active sites of serine proteases, thereby inhibiting their activity . This interaction results in the modulation of the proteolytic activities of these enzymes, which can lead to changes in various physiological processes.

Biochemical Pathways

The inhibition of serine proteases and uPA by 4-Aminobenzamidine dihydrochloride can affect several biochemical pathways. For instance, the inhibition of uPA can impact the plasminogen activation pathway , which plays a key role in fibrinolysis, the process that breaks down blood clots .

Pharmacokinetics

Its bioavailability may be influenced by factors such as its solubility and stability .

Result of Action

The inhibition of serine proteases and uPA by 4-Aminobenzamidine dihydrochloride can lead to a decrease in the breakdown of specific proteins, affecting processes such as inflammation, digestion, and blood clotting . Additionally, it has been used to study the death of target cells by cytotoxic effector cells using the nuclear enzyme poly (ADP-ribose)polymerase (PADPRP) .

Safety and Hazards

Orientations Futures

4-Aminobenzamidine dihydrochloride is currently used for research purposes only . It has been shown to inhibit the growth of a human prostate tumor in SCID mice , suggesting potential applications in cancer research.

Relevant Papers One relevant paper discusses the design and testing of a series of small-molecule inhibitors and peptide-based inhibitors that target the same enzyme, trypsin . The paper explores the concept of photoswitchable drugs, which can be activated photochemically when and where needed .

Propriétés

IUPAC Name |

4-aminobenzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.2ClH/c8-6-3-1-5(2-4-6)7(9)10;;/h1-4H,8H2,(H3,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEHNICLPWTXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179695 | |

| Record name | 4-Aminobenzamidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminobenzamidine dihydrochloride | |

CAS RN |

2498-50-2 | |

| Record name | 4-Amidinoaniline dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobenzamidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzamidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMIDINOANILINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C7VNU62AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

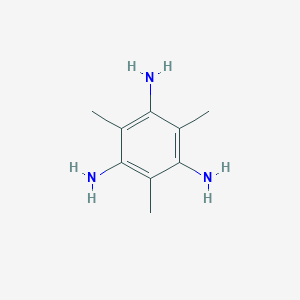

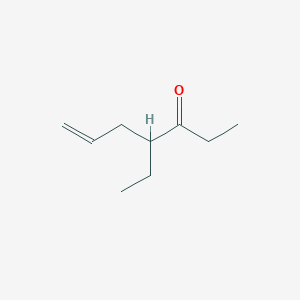

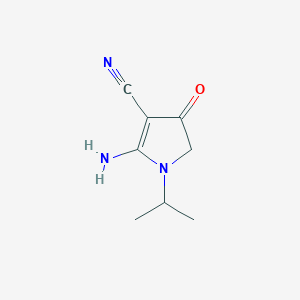

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

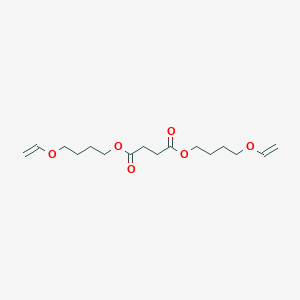

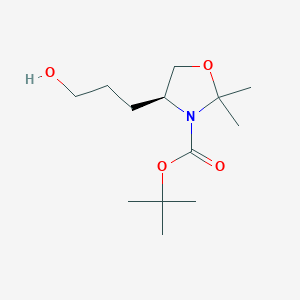

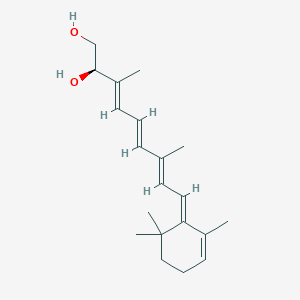

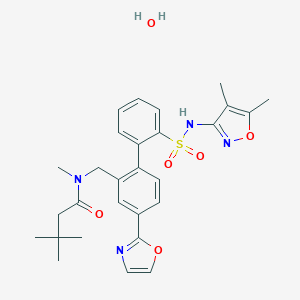

Feasible Synthetic Routes

Q & A

Q1: What are the applications of 4-Aminobenzamidine dihydrochloride in analytical chemistry?

A1: 4-Aminobenzamidine dihydrochloride serves as a valuable tool in analytical chemistry, particularly in developing and validating analytical methods for quantifying active pharmaceutical ingredients. For instance, it's used in High Performance Liquid Chromatography with UV-Vis detector (HPLC-DAD) methods to determine the concentration of vasodilator actives in ophthalmic formulations []. The compound's well-characterized properties and availability make it a suitable reference standard in such applications.

Q2: Can you explain the role of 4-Aminobenzamidine dihydrochloride in studying enzyme activity and inhibition?

A2: Research indicates that 4-Aminobenzamidine dihydrochloride is a degradation product of Diminazene aceturate []. Interestingly, Diminazene aceturate exhibits anti-glaucoma potential. This connection highlights 4-Aminobenzamidine dihydrochloride's relevance in studying enzyme activity, particularly in the context of glaucoma. Further exploration of its potential interactions with enzymes relevant to glaucoma could yield valuable insights for developing novel therapeutics.

Q3: How is 4-Aminobenzamidine dihydrochloride used in the synthesis of other compounds?

A3: 4-Aminobenzamidine dihydrochloride plays a crucial role as a building block in synthesizing complex organic molecules. Specifically, it serves as a starting material in producing Rivaroxaban (trade name Xarelto) []. Understanding its reactivity and role in this synthesis pathway is essential for optimizing the production process and ensuring the quality of Rivaroxaban, a medication used to prevent blood clots.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.